REACTION_CXSMILES
|
[N+:1]([CH2:4][CH3:5])([O-:3])=[O:2].C(N)CCC.[Br:11][C:12]1[CH:13]=[C:14]([CH:17]=[CH:18][C:19]=1[O:20][CH3:21])[CH:15]=O>C(O)C>[Br:11][C:12]1[CH:13]=[C:14]([CH:15]=[C:4]([N+:1]([O-:3])=[O:2])[CH3:5])[CH:17]=[CH:18][C:19]=1[O:20][CH3:21]
|
Name
|
Nitroethane
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CC
|
Name
|
|
Quantity
|
0.05 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)N
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=O)C=CC1OC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ethanol was evaporated
|
Type
|
STIRRING
|
Details
|
the residue was stirred with 12 mL of 8% ether in hexane
|
Type
|
CUSTOM
|
Details
|
the supernatant was decanted
|
Type
|
STIRRING
|
Details
|
The undissolved material was stirred with 12 mL of 8% ether in hexane, and sufficient toluene
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
at 60° C
|
Type
|
CUSTOM
|
Details
|
The crystals which separated at room temperature
|
Type
|
CUSTOM
|
Details
|
were recrystallized again from a solution of hexane (7 mL) and toluene (1.8 mL) at 55° C.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1OC)C=C(C)[N+](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 598 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |